BM-1197

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H59ClF4N6O7S4 |

|---|---|

Molecular Weight |

1131.8 g/mol |

IUPAC Name |

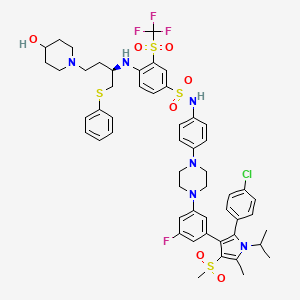

N-[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]-4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide |

InChI |

InChI=1S/C53H59ClF4N6O7S4/c1-35(2)64-36(3)52(73(4,66)67)50(51(64)37-10-12-39(54)13-11-37)38-30-40(55)32-44(31-38)63-28-26-62(27-29-63)43-16-14-41(15-17-43)60-75(70,71)47-18-19-48(49(33-47)74(68,69)53(56,57)58)59-42(34-72-46-8-6-5-7-9-46)20-23-61-24-21-45(65)22-25-61/h5-19,30-33,35,42,45,59-60,65H,20-29,34H2,1-4H3/t42-/m1/s1 |

InChI Key |

DMKVQMFONHHNMZ-HUESYALOSA-N |

Isomeric SMILES |

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN7CCC(CC7)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C |

Canonical SMILES |

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Binding Affinity and Mechanism of Action of BM-1197, a Dual Bcl-2/Bcl-xL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the novel small-molecule inhibitor BM-1197 for the anti-apoptotic proteins Bcl-2 and Bcl-xL. It includes detailed experimental methodologies, quantitative binding data, and visual representations of the relevant signaling pathways to support further research and development in cancer therapeutics.

Core Findings: Sub-Nanomolar Binding Affinity of this compound

This compound has been identified as a potent dual inhibitor of Bcl-2 and Bcl-xL, demonstrating high binding affinity for both proteins. This targeted inhibition disrupts the protein-protein interactions that are crucial for cancer cell survival, thereby promoting apoptosis.

Quantitative Binding Affinity Data

The binding affinities of this compound for Bcl-2 and Bcl-xL have been determined using fluorescence-polarization (FP) based binding assays.[1][2] The inhibitor exhibits sub-nanomolar affinity for both target proteins, with Ki values consistently reported as less than 1 nM.[1][2][3][4][5][6][7] Notably, this compound displays a high degree of selectivity, with over 1,000-fold greater affinity for Bcl-2/Bcl-xL compared to another anti-apoptotic protein, Mcl-1.[1][2][3][4][5][6][7] It is important to note that the precise Ki values could not be accurately determined as they were close to the lower limits of the competitive FP binding assay used.[1][2]

| Compound | Target Protein | Binding Affinity (Ki) | Selectivity |

| This compound | Bcl-2 | < 1 nM | >1,000-fold vs. Mcl-1 |

| This compound | Bcl-xL | < 1 nM | >1,000-fold vs. Mcl-1 |

Experimental Protocols

The determination of the binding affinity of this compound for Bcl-2 and Bcl-xL was primarily achieved through a competitive fluorescence-polarization (FP) binding assay.

Fluorescence-Polarization (FP) Binding Assay

This assay quantitatively measures the binding of a small molecule to a target protein by monitoring changes in the polarization of fluorescent light.

Principle: A fluorescently labeled ligand (probe) with a known affinity for the target protein is used. When the probe is unbound and rotates freely in solution, it emits depolarized light upon excitation. When bound to the larger protein, its rotation is slowed, resulting in an increase in polarized light. A test compound (this compound) is introduced to compete with the fluorescent probe for binding to the target protein. The displacement of the probe by the test compound leads to a decrease in fluorescence polarization, which is proportional to the binding affinity of the test compound.

Generalized Protocol:

-

Reagents:

-

Recombinant human Bcl-2 and Bcl-xL proteins.

-

A fluorescently labeled peptide probe with high affinity for Bcl-2 and Bcl-xL.

-

This compound compound at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

A fixed concentration of the target protein (Bcl-2 or Bcl-xL) and the fluorescent probe are incubated together in the assay buffer.

-

Increasing concentrations of the competitor compound, this compound, are added to the mixture.

-

The reaction is allowed to reach equilibrium.

-

The fluorescence polarization is measured using a suitable plate reader.

-

-

Data Analysis:

-

The IC50 value (the concentration of this compound that displaces 50% of the fluorescent probe) is determined by plotting the percentage of inhibition against the logarithm of the competitor concentration.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent probe.

-

Signaling Pathways and Mechanism of Action

This compound exerts its pro-apoptotic effects by targeting the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins.

The Intrinsic Apoptosis Pathway

The Bcl-2 family of proteins consists of anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bim, Puma). In healthy cells, the anti-apoptotic proteins sequester the pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).

Mechanism of Action of this compound

This compound acts as a BH3 mimetic, meaning it mimics the function of the BH3-only pro-apoptotic proteins like Bim and Puma.[8] By binding to the hydrophobic groove of Bcl-2 and Bcl-xL, this compound displaces these pro-apoptotic proteins.[1][4][6][8] This leads to the activation of Bax and Bak, which then oligomerize and form pores in the mitochondrial outer membrane.[1][8] This permeabilization results in the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, ultimately leading to programmed cell death or apoptosis.[1][3][8]

Experimental Workflow for Assessing Mechanism of Action

The cellular mechanism of this compound is typically elucidated through a series of in vitro experiments.

Co-Immunoprecipitation (Co-IP): This technique is used to demonstrate that this compound disrupts the interaction between Bcl-2/Bcl-xL and pro-apoptotic proteins.[1][8] For instance, after treating cancer cells with this compound, cell lysates are subjected to immunoprecipitation with an antibody against Bcl-2 or Bcl-xL. The resulting immunoprecipitates are then analyzed by Western blotting for the presence of associated pro-apoptotic proteins like Bim or Puma. A decrease in the amount of co-precipitated pro-apoptotic protein in this compound-treated cells compared to control cells indicates that the inhibitor has disrupted their interaction.[1][8]

Western Blotting: This method is employed to assess the levels of key apoptosis-related proteins, such as cleaved caspases (e.g., caspase-3, caspase-9) and PARP, which are markers of apoptosis induction.[8][9]

Flow Cytometry: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify the percentage of apoptotic cells after treatment with this compound.[8]

Mitochondrial Assays: The effect of this compound on mitochondrial integrity is evaluated by measuring the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[1][3]

References

- 1. This compound: A Novel and Specific Bcl-2/Bcl-xL Inhibitor Inducing Complete and Long-Lasting Tumor Regression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Novel and Specific Bcl-2/Bcl-xL Inhibitor Inducing Complete and Long-Lasting Tumor Regression In Vivo | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. This compound: a novel and specific Bcl-2/Bcl-xL inhibitor inducing complete and long-lasting tumor regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. resource.aminer.org [resource.aminer.org]

- 8. A novel Bcl-2 inhibitor, this compound, induces apoptosis in malignant lymphoma cells through the endogenous apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The small-molecule compound this compound inhibits the antiapoptotic regulators Bcl-2/Bcl-xL and triggers apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

BM-1197: A Preclinical In-Depth Technical Guide on a Novel Bcl-2/Bcl-xL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM-1197 is a potent, small-molecule dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2][3] These proteins are frequently overexpressed in various malignancies, contributing to tumor cell survival and resistance to conventional therapies.[2][3] this compound was developed through a structure-based design approach and demonstrates high binding affinity to both Bcl-2 and Bcl-xL with Ki values below 1 nM, while exhibiting over 1,000-fold selectivity against Mcl-1.[2][3] This technical guide provides a comprehensive overview of the preclinical efficacy of this compound across different cancer types, its mechanism of action, and detailed experimental protocols from key studies.

Note: As of the latest available information, there is no public record of this compound entering clinical trials. The data presented herein is based on preclinical studies.

Efficacy of this compound in Preclinical Cancer Models

This compound has demonstrated significant antitumor activity in preclinical models of Small Cell Lung Cancer (SCLC), malignant lymphoma, and colorectal cancer.

Small Cell Lung Cancer (SCLC)

This compound has shown potent growth-inhibitory effects in a panel of SCLC cell lines.[1][3][4] In vitro studies revealed that 7 out of 12 SCLC cell lines were sensitive to this compound, with IC50 values under 100 nM.[1][3][4]

Table 1: In Vitro Growth-Inhibitory Activity of this compound in SCLC Cell Lines

| Cell Line | This compound IC50 (nM) |

| H146 | <100 |

| H1963 | <100 |

| Additional sensitive lines | 3-82 |

| Moderately sensitive lines | ~600 |

| Weakly active/resistant lines | >2000 |

Data synthesized from multiple preclinical studies.[1][3][4]

In vivo studies using SCLC xenograft models in mice have demonstrated the potent antitumor efficacy of this compound. Intravenous administration of this compound led to complete and long-lasting tumor regression in both H146 and H1963 xenograft models.[1][2][3][4]

Table 2: In Vivo Efficacy of this compound in SCLC Xenograft Models

| Xenograft Model | Dosing Regimen | Outcome |

| H146 | 10 mg/kg, IV, daily (5 days/week for 2 weeks) | Rapid and complete tumor regression in 100% of mice.[1][4] |

| H1963 | 10 mg/kg, IV, daily (5 days/week) | Complete tumor regression in 100% of mice.[4] |

Notably, resistance to this compound in some SCLC cell lines was associated with high expression of Mcl-1. Knockdown of Mcl-1 in resistant cell lines significantly enhanced the inhibitory activity of this compound.[1]

Malignant Lymphoma

This compound has demonstrated potent antitumor effects in preclinical models of malignant lymphoma, including Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt lymphoma.[5][6][7] It is particularly effective in lymphoma cells with high expression of Bcl-2 and Bcl-xL.[5][6]

In vivo studies using human malignant lymphoma xenograft models in nude mice have also shown strong anti-tumor effects of this compound.[5][6][7] The compound was also found to have a synergistic effect when combined with other chemotherapeutic drugs.[5][6]

Colorectal Cancer (CRC)

Preclinical investigations have shown that this compound can inhibit the growth of human colorectal cancer cells in a concentration- and time-dependent manner.[8]

Table 3: In Vitro Growth-Inhibitory Activity of this compound in CRC Cell Lines (72-hour treatment)

| Cell Line | This compound IC50 (µM) |

| SW620 | 0.07 - 1.10 |

| SW480 | 0.07 - 1.10 |

Data from a study on a panel of CRC lines.[8]

This compound was shown to induce mitochondria-dependent apoptotic cell death in CRC cells.[8]

Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway

This compound functions as a BH3 mimetic, competitively binding to the BH3-binding groove of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] This action displaces pro-apoptotic proteins like Bim, Puma, Bak, and Bax.[1][3][6] The liberation of Bax and Bak leads to their activation and subsequent oligomerization at the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP).[1][4] This triggers the release of cytochrome c into the cytosol, which in turn activates caspase-9 and the downstream executioner caspases-3 and -7, culminating in apoptotic cell death.[1][3][6]

References

- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 2. ASCO 2022 | Ascentage Pharma Releases Updated Results Demonstrating the Therapeutic Potential of Alrizomadlin (APG-115) plus Pembrolizumab in Patients with Solid Tumors who Progressed on Immunotherapies - BioSpace [biospace.com]

- 3. This compound: a novel and specific Bcl-2/Bcl-xL inhibitor inducing complete and long-lasting tumor regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A Novel and Specific Bcl-2/Bcl-xL Inhibitor Inducing Complete and Long-Lasting Tumor Regression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Live from ASCO 2025 | Ascentage Pharma Releases Promising Clinical Data on Alrizomadlin Monotherapy and Combinations in Solid Tumors - [ascentage.com]

- 6. A novel Bcl-2 inhibitor, this compound, induces apoptosis in malignant lymphoma cells through the endogenous apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel Bcl-2 inhibitor, this compound, induces apoptosis in malignant lymphoma cells through the endogenous apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The small-molecule compound this compound inhibits the antiapoptotic regulators Bcl-2/Bcl-xL and triggers apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

BM-1197: A Potent Dual Bcl-2/Bcl-xL Inhibitor for Overcoming Apoptosis Resistance

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Resistance to apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage and therapeutic interventions. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bcl-2 and Bcl-xL often overexpressed in various tumors, thereby sequestering pro-apoptotic proteins and preventing cell death.[1][2] BM-1197 is a novel, potent, and specific small-molecule inhibitor that dually targets Bcl-2 and Bcl-xL, demonstrating significant promise in overcoming apoptosis resistance.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualization of the relevant signaling pathways.

Introduction: The Challenge of Apoptosis Resistance in Cancer

The intrinsic pathway of apoptosis is a tightly regulated process culminating in the activation of caspases and subsequent dismantling of the cell.[5][6] This pathway is governed by the interplay between pro-apoptotic (e.g., Bax, Bak, Bim, PUMA) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of the Bcl-2 protein family.[1][7] In many cancers, the overexpression of anti-apoptotic proteins creates a survival advantage, rendering cancer cells resistant to conventional therapies that rely on inducing apoptosis.[8]

This compound emerges as a promising therapeutic agent designed to counteract this resistance. By acting as a BH3 mimetic, this compound competitively binds to the BH3-binding groove of Bcl-2 and Bcl-xL, displacing pro-apoptotic proteins and thereby liberating them to initiate the apoptotic cascade.[3][4][9]

Mechanism of Action of this compound

This compound restores the apoptotic potential of cancer cells through a series of well-defined molecular events:

-

Disruption of Protein-Protein Interactions: this compound potently disrupts the heterodimeric interactions between anti-apoptotic proteins (Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bim, PUMA, Bak).[4][8][10]

-

Conformational Change and Activation of Bax/Bak: The release of pro-apoptotic proteins, particularly the "activator" BH3-only proteins, leads to a conformational change in the pro-apoptotic effector proteins Bax and Bak.[4][8][9]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize at the outer mitochondrial membrane, forming pores that lead to MOMP.[4][9]

-

Cytochrome c Release and Caspase Activation: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[4][8] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[8]

-

Execution of Apoptosis: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[8]

Quantitative Efficacy Data

The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays.

Table 1: Binding Affinities of this compound

| Target Protein | Binding Affinity (Ki) | Selectivity over Mcl-1 | Reference |

| Bcl-2 | < 1 nM | >1,000-fold | [3][4][11] |

| Bcl-xL | < 1 nM | >1,000-fold | [3][4][11] |

Table 2: In Vitro Growth-Inhibitory Activity (IC50) of this compound

| Cell Line | Cancer Type | IC50 Value | Reference |

| H146 | Small Cell Lung Cancer (SCLC) | 3 nM | [12] |

| H1963 | Small Cell Lung Cancer (SCLC) | 3-82 nM (in 7 of 12 SCLC lines) | [3][11] |

| SW480 | Colorectal Cancer (CRC) | 0.07 - 1.10 µM (72h treatment) | [13] |

| SW620 | Colorectal Cancer (CRC) | 0.07 - 1.10 µM (72h treatment) | [13] |

| OCI-ly8 | Malignant Lymphoma | Dose-dependent apoptosis observed | [14] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (e.g., WST or MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

Reagent Addition: Add WST or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[15]

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]

-

Cell Treatment: Treat cells with this compound or a vehicle control for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[19]

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[17]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate protein-protein interactions in a cellular context.

-

Cell Lysis: Lyse this compound-treated and control cells with a non-denaturing lysis buffer (e.g., containing CHAPS).

-

Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific to the protein of interest (e.g., anti-Bcl-2 or anti-Bcl-xL) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the suspected interacting proteins (e.g., Bim, PUMA, Bak).[8]

Western Blotting

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-PARP, anti-cytochrome c).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Impact of this compound

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of this compound in overcoming apoptosis resistance.

Caption: Workflow for assessing apoptosis induction by this compound.

Conclusion

This compound is a highly potent and selective dual inhibitor of Bcl-2 and Bcl-xL that effectively overcomes resistance to apoptosis in cancer cells. Its well-defined mechanism of action, involving the disruption of key protein-protein interactions within the Bcl-2 family, leads to the induction of the intrinsic apoptotic pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other BH3 mimetics in oncology. Further preclinical and clinical evaluation of this compound is warranted to establish its role in the treatment of various malignancies.[4]

References

- 1. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 2. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 3. This compound: A Novel and Specific Bcl-2/Bcl-xL Inhibitor Inducing Complete and Long-Lasting Tumor Regression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a novel and specific Bcl-2/Bcl-xL inhibitor inducing complete and long-lasting tumor regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel Bcl-2 inhibitor, this compound, induces apoptosis in malignant lymphoma cells through the endogenous apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: A Novel and Specific Bcl-2/Bcl-xL Inhibitor Inducing Complete and Long-Lasting Tumor Regression In Vivo | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. This compound | Bcl-2/Bcl-xL inhibitor | Probechem Biochemicals [probechem.com]

- 13. The small-molecule compound this compound inhibits the antiapoptotic regulators Bcl-2/Bcl-xL and triggers apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

Preclinical Evaluation of BM-1197 in Malignant Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BM-1197, a novel small molecule dual inhibitor of Bcl-2 and Bcl-xL, has demonstrated significant preclinical antitumor activity in malignant lymphoma. This document provides a comprehensive technical overview of the key preclinical findings and methodologies employed in the evaluation of this compound. The data presented herein summarizes the in vitro efficacy across various lymphoma cell lines, details the underlying mechanism of action via the intrinsic apoptosis pathway, and outlines the protocols for the pivotal experiments conducted. Furthermore, this guide includes in vivo data from xenograft models, showcasing the potent anti-tumor effects of this compound in a physiological context. Visual representations of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the preclinical data.

In Vitro Efficacy of this compound

This compound has shown potent growth-inhibitory activity against a panel of non-Hodgkin's lymphoma (NHL) cell lines, particularly those with high expression levels of Bcl-2. The half-maximal inhibitory concentration (IC50) values were determined using a Cell Counting Kit-8 (CCK-8) assay after 72 hours of treatment.

Table 1: IC50 Values of this compound in Malignant Lymphoma Cell Lines

| Cell Line | Type of Lymphoma | IC50 (μM) |

| OCI-ly1 | Diffuse Large B-cell Lymphoma | 0.47 ± 0.06 |

| OCI-ly8 | Diffuse Large B-cell Lymphoma | 0.19 ± 0.04 |

| OCI-ly19 | Diffuse Large B-cell Lymphoma | 0.22 ± 0.03 |

| Su-DHL-4 | Diffuse Large B-cell Lymphoma | 0.72 ± 0.16 |

| Nu-DHL-1 | Diffuse Large B-cell Lymphoma | 2.99 ± 0.36 |

| Raji | Burkitt Lymphoma | 5.94 ± 0.04 |

| Romas | Burkitt Lymphoma | 3.86 |

Data represents the mean ± standard deviation from at least three independent experiments.[1]

The results indicate that this compound is particularly effective in diffuse large B-cell lymphoma (DLBCL) cell lines, with IC50 values in the sub-micromolar range for OCI-ly1, OCI-ly8, and OCI-ly19 cells.[1] The inhibitory effect of this compound on OCI-ly8 cells was also found to be time-dependent.[1]

Mechanism of Action: Induction of Apoptosis

This compound induces apoptosis in malignant lymphoma cells through the endogenous or mitochondrial pathway.[1][2] As a BH3 mimetic, this compound competitively binds to the BH3-binding groove of anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby displacing pro-apoptotic "BH3-only" proteins like Bim and PUMA.[1][3] This leads to the activation of pro-apoptotic effector proteins Bax and Bak, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.[1][3]

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in malignant lymphoma cells.

In Vivo Antitumor Efficacy

The in vivo antitumor activity of this compound was evaluated in a human malignant lymphoma xenograft model.

Table 2: In Vivo Efficacy of this compound in OCI-Ly8 Xenograft Model

| Animal Model | Treatment Group | Dosage and Administration | Tumor Growth Inhibition (%) |

| NOD/SCID Mice | Vehicle Control | 1% Klucel LF/0.1% Tween 80 | 0 |

| NOD/SCID Mice | This compound | 10 mg/kg, every other day, tail vein injection | 58.36 |

Tumor growth inhibition was calculated at the end of the 12-day treatment period compared to the vehicle control group.[1][4]

Administration of this compound significantly suppressed tumor growth in the OCI-Ly8 xenograft model.[1] The average tumor volume in the control group reached 2750.7 ± 1245.4 mm³, while the this compound treated group showed a 58.36% reduction in tumor growth.[1] These findings were consistent with the tumor weight assessment at the end of the study.[1]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol outlines the determination of cell viability using the Cell Counting Kit-8 (CCK-8) assay.

Caption: Experimental workflow for the CCK-8 cell viability assay.

Detailed Protocol:

-

Lymphoma cells in the logarithmic growth phase are seeded into 96-well plates at a density of 5,000 cells per well in 180 µL of culture medium.[1]

-

The plates are incubated for 24 hours to allow for cell adherence and stabilization.[1]

-

20 µL of this compound at various concentrations is added to the respective wells.[1]

-

After a 72-hour incubation period, 10 µL of CCK-8 solution is added to each well.[1]

-

The plates are then incubated for an additional 3-4 hours.[1]

-

The absorbance (OD value) is measured at a wavelength of 450 nm using a microplate reader.[1]

-

All experiments are performed in triplicate to ensure accuracy.[1]

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Detailed Protocol:

-

Cells are treated with the desired concentrations of this compound for the indicated time points.

-

Following treatment, both floating and adherent cells are collected.

-

The collected cells are washed twice with cold phosphate-buffered saline (PBS).

-

Cells are then resuspended in 1X Binding Buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated for 15-20 minutes at room temperature in the dark.

-

After incubation, an additional volume of 1X Binding Buffer is added.

-

The stained cells are analyzed immediately by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[5][6]

Western Blot Analysis

This protocol details the procedure for detecting changes in protein expression levels.

Detailed Protocol:

-

OCI-ly8 cells are treated with this compound at the indicated concentrations and for the specified durations.

-

After treatment, cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.

-

The total protein concentration of the lysates is determined using a BCA protein assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bcl-xL, Bax, Bak, PUMA, Bim, cleaved Caspase-3, cleaved Caspase-9, PARP, and GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP)

This protocol is used to investigate protein-protein interactions.

Detailed Protocol:

-

OCI-ly8 cells are treated with this compound or a vehicle control.

-

Cells are harvested and lysed in a non-denaturing lysis buffer (e.g., CHAPS lysis buffer).

-

The cell lysates are pre-cleared with protein A/G-agarose beads to reduce non-specific binding.

-

The pre-cleared lysates are then incubated with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2 or anti-Bcl-xL) overnight at 4°C with gentle rotation.

-

Protein A/G-agarose beads are added to the lysate-antibody mixture to capture the immune complexes.

-

The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are then analyzed by Western blotting using antibodies against the suspected interacting proteins (e.g., Bax, Bak, PUMA, Bim).[7]

In Vivo Xenograft Study

This protocol describes the establishment and use of a malignant lymphoma xenograft model to evaluate the in vivo efficacy of this compound.

Detailed Protocol:

-

Male nonobese diabetic/severe combined immunodeficiency (NOD/SCID) mice are used for the study.[1]

-

OCI-Ly8 cells are injected subcutaneously into the flanks of the mice.

-

Tumor growth is monitored regularly by measuring tumor dimensions with calipers.

-

When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[4]

-

The treatment group receives this compound (10 mg/kg) administered via tail vein injection every other day.[4]

-

The control group receives a vehicle solution following the same administration schedule.[4]

-

Tumor volume and body weight are measured throughout the study.

-

At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed.

Conclusion

The preclinical data strongly support the potential of this compound as a therapeutic agent for malignant lymphoma. Its potent in vitro activity against lymphoma cell lines, well-defined mechanism of action through the induction of apoptosis, and significant in vivo antitumor efficacy in a xenograft model provide a solid foundation for further clinical investigation. The detailed protocols provided in this guide are intended to facilitate the replication and expansion of these pivotal preclinical studies.

References

- 1. A novel Bcl-2 inhibitor, this compound, induces apoptosis in malignant lymphoma cells through the endogenous apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel Bcl-2 inhibitor, this compound, induces apoptosis in malignant lymphoma cells through the endogenous apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kumc.edu [kumc.edu]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. researchgate.net [researchgate.net]

BM-1197: A Technical Deep Dive into its Selective Inhibition of Bcl-2/Bcl-xL over Mcl-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the biochemical and cellular selectivity of BM-1197, a potent dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. A hallmark of this compound is its remarkable selectivity over Mcl-1, another critical anti-apoptotic member of the Bcl-2 family. This document provides a comprehensive overview of the quantitative data supporting this selectivity, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions and experimental workflows.

Quantitative Assessment of this compound's Binding Affinity and Cellular Activity

The selectivity of this compound is substantiated by rigorous biochemical and cellular assays. The following tables summarize the key quantitative data, offering a clear comparison of its activity against different Bcl-2 family members.

Table 1: In Vitro Binding Affinity of this compound to Bcl-2 Family Proteins

| Compound | Bcl-2 (Kᵢ, nM) | Bcl-xL (Kᵢ, nM) | Mcl-1 (Kᵢ, µM) | Selectivity (Mcl-1 vs. Bcl-2/xL) |

| This compound | <1 | <1 | >2 | >1,000-fold |

Data compiled from fluorescence-polarization (FP) binding assays.[1][2]

Table 2: Cellular Growth-Inhibitory Activity of this compound in Small Cell Lung Cancer (SCLC) Cell Lines

| Cell Line | This compound (IC₅₀, nM) |

| H146 | 3-82 (range in sensitive lines) |

| H1963 | Sensitive |

| 7 of 12 tested SCLC lines | <100 |

| 3 of 12 tested SCLC lines | ~600 |

| 2 of 12 tested SCLC lines | >2000 |

IC₅₀ values were determined in a panel of 12 SCLC cell lines.[1][2] In the most sensitive cell lines, this compound was found to be 5-26 times more potent than ABT-263.[1]

Key Experimental Protocols

The following sections detail the methodologies employed to ascertain the binding affinity and cellular mechanism of action of this compound.

Fluorescence-Polarization (FP) Binding Assays

This biochemical assay was utilized to determine the binding affinities of this compound to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1.[1]

Principle: The assay measures the change in polarization of fluorescently labeled BH3 peptides upon binding to Bcl-2 family proteins. Small, unbound fluorescent peptides tumble rapidly in solution, resulting in low polarization. When bound to a larger protein, the tumbling is slower, leading to an increase in polarization. A test compound that competitively binds to the protein will displace the fluorescent peptide, causing a decrease in polarization.

Protocol Outline:

-

Reagents:

-

Recombinant human Bcl-2, Bcl-xL, and Mcl-1 proteins.

-

Fluorescently labeled BH3 peptides (e.g., FAM-Bad, FAM-Bim).

-

This compound at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

A fixed concentration of the Bcl-2 family protein and the corresponding fluorescently labeled BH3 peptide are incubated together.

-

Increasing concentrations of this compound are added to the mixture.

-

The reaction is allowed to reach equilibrium.

-

The fluorescence polarization is measured using a suitable plate reader.

-

-

Data Analysis:

-

The data are plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.

-

The IC₅₀ value is determined from the resulting sigmoidal dose-response curve.

-

The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Co-Immunoprecipitation (Co-IP)

Co-IP assays were performed to investigate the effect of this compound on the protein-protein interactions between anti-apoptotic and pro-apoptotic Bcl-2 family members within a cellular context.[1][3]

Principle: This technique is used to identify physiologically relevant protein-protein interactions by using an antibody to "pull down" a specific protein of interest and any associated binding partners from a cell lysate.

Protocol Outline:

-

Cell Culture and Treatment:

-

Cells (e.g., H146 SCLC cells) are cultured to an appropriate density.[1]

-

Cells are treated with either DMSO (vehicle control) or this compound for a specified duration.

-

-

Cell Lysis:

-

Cells are harvested and lysed using a non-denaturing lysis buffer (e.g., CHAPS or Triton X-100 based) to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

The cell lysate is pre-cleared to reduce non-specific binding.

-

An antibody specific to the target protein (e.g., anti-Bcl-xL) is added to the lysate and incubated to allow for antibody-antigen binding.

-

Protein A/G-agarose or magnetic beads are added to capture the antibody-antigen complexes.

-

-

Washing and Elution:

-

The beads are washed multiple times to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the potential interacting partners (e.g., PUMA, BIM).[1]

-

Visualizing Molecular Pathways and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and the logical flow of the key experimental procedures.

Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound on Bcl-2/Bcl-xL.

Caption: Workflow for determining binding affinity using a Fluorescence-Polarization assay.

Caption: Logical relationship demonstrating the selectivity of this compound.

Mechanism of Action

This compound functions as a BH3 mimetic, directly binding to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][4] This action prevents them from sequestering pro-apoptotic proteins such as Bim and Puma.[1][3] The release of these pro-apoptotic effectors leads to the activation of Bax and Bak, which then oligomerize on the mitochondrial outer membrane.[3][5] This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[1][4][5] The high selectivity of this compound for Bcl-2/Bcl-xL over Mcl-1 is a key feature, suggesting that its efficacy will be most pronounced in cancers dependent on Bcl-2 and/or Bcl-xL for survival.[1][2][5]

References

- 1. This compound: A Novel and Specific Bcl-2/Bcl-xL Inhibitor Inducing Complete and Long-Lasting Tumor Regression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Novel and Specific Bcl-2/Bcl-xL Inhibitor Inducing Complete and Long-Lasting Tumor Regression In Vivo | PLOS One [journals.plos.org]

- 3. A novel Bcl-2 inhibitor, this compound, induces apoptosis in malignant lymphoma cells through the endogenous apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a novel and specific Bcl-2/Bcl-xL inhibitor inducing complete and long-lasting tumor regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to BM-1197-Induced Bax/Bak-Dependent Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular mechanisms through which BM-1197, a potent small-molecule inhibitor, induces programmed cell death. It consolidates key quantitative data, outlines detailed experimental protocols, and visualizes the critical pathways and workflows involved in its mode of action.

Introduction: Targeting the Core of Cell Survival

Impeding apoptosis, or programmed cell death, is a fundamental characteristic of cancer, enabling tumor progression and conferring resistance to therapies.[1] The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic (mitochondrial) apoptosis pathway.[2] This family includes anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins, which are further divided into effectors (Bax, Bak) and BH3-only proteins (e.g., Bim, PUMA).[2] In many cancers, anti-apoptotic proteins like Bcl-2 and Bcl-xL are overexpressed, sequestering pro-apoptotic proteins and preventing cell death.[3]

This compound is a potent, dual inhibitor of Bcl-2 and Bcl-xL, developed through structure-based design.[3][4] It functions as a "BH3 mimetic," mimicking the action of BH3-only proteins to disrupt the protein-protein interactions that keep apoptosis in check.[5] This guide elucidates the precise mechanism by which this compound leverages the cell's own apoptotic machinery to trigger Bax/Bak-dependent cell death.

Core Mechanism of Action

This compound executes its pro-apoptotic function through a well-defined, multi-step process that culminates in mitochondrial outer membrane permeabilization (MOMP) and caspase activation. The entire process is strictly dependent on the presence of the effector proteins Bax and Bak.[4][6]

2.1 Direct Inhibition of Anti-Apoptotic Bcl-2/Bcl-xL The primary action of this compound is to bind with high affinity to the hydrophobic groove of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][3] This binding competitively displaces pro-apoptotic BH3-only proteins (like Bim and PUMA) and effector proteins (like Bax) that are sequestered by Bcl-2 and Bcl-xL.[1][5]

2.2 Liberation and Activation of Pro-Apoptotic Effectors Once liberated, the BH3-only proteins can directly engage and activate the pro-apoptotic effector proteins Bax and Bak.[2][5] Simultaneously, the release of Bax from Bcl-2/Bcl-xL also contributes to the growing pool of activatable Bax.[5] This disruption of the balance between pro- and anti-apoptotic proteins triggers a conformational change in Bax and Bak, exposing their active domains.[1][7]

2.3 Mitochondrial Outer Membrane Permeabilization (MOMP) The activated Bax and Bak proteins oligomerize and insert into the mitochondrial outer membrane, forming pores.[2][5] This event, known as MOMP, is the point of no return for apoptosis.

2.4 Caspase Cascade Activation The pores formed by Bax/Bak oligomers allow for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[1][4][7] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[5] Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[5][8]

2.5 Execution of Apoptosis Effector caspases are responsible for the systematic dismantling of the cell. They cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP-1), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[7][9]

Signaling Pathway Diagram

Caption: this compound signaling pathway leading to Bax/Bak-dependent apoptosis.

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cell-based assays.

Table 1: Binding Affinities of this compound

This table summarizes the binding affinity of this compound for key Bcl-2 family proteins, as determined by fluorescence-polarization (FP) binding assays.[1][10]

| Target Protein | Binding Affinity (Ki) | Selectivity vs. Mcl-1 |

| Bcl-2 | < 1 nM | > 1,000-fold |

| Bcl-xL | < 1 nM | > 1,000-fold |

| Mcl-1 | No binding at 2 µM | - |

Data sourced from multiple studies.[1][3][4][6]

Table 2: In Vitro Growth-Inhibitory Activity of this compound

This table presents the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

| Cancer Type | Cell Line(s) | IC50 Range (72h treatment) | Reference(s) |

| Small Cell Lung Cancer (SCLC) | H146, H1963, etc. (7/12 lines) | 3 - 82 nM | [1][6] |

| Colorectal Cancer (CRC) | SW620, SW480 | 0.07 - 1.10 µM | [7] |

| Malignant Lymphoma | OCI-ly8 | Dose-dependent | [5][8] |

Key Experimental Protocols

The mechanism of this compound was elucidated using a series of well-established molecular and cellular biology techniques.

Fluorescence-Polarization (FP) Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for Bcl-2 family proteins.

Methodology:

-

Reagents: Recombinant human Bcl-2, Bcl-xL, and Mcl-1 proteins; a fluorescein-labeled BH3 peptide probe.

-

Procedure: A competitive binding assay is established where this compound competes with the fluorescent BH3 probe for binding to the target protein.

-

Incubation: A constant concentration of the target protein and the fluorescent probe are incubated with serially diluted concentrations of this compound in an appropriate assay buffer.

-

Measurement: The fluorescence polarization is measured using a plate reader. The binding of the large protein to the small fluorescent probe results in a high polarization value. As this compound displaces the probe, the polarization value decreases.

-

Data Analysis: The IC50 value is determined by plotting the polarization values against the logarithm of the inhibitor concentration. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1][10]

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate that this compound disrupts the interaction between anti-apoptotic (e.g., Bcl-xL) and pro-apoptotic (e.g., PUMA, Bim) proteins in a cellular context.

Methodology:

-

Cell Treatment: Cancer cell lines (e.g., H146 SCLC cells) are treated with either DMSO (vehicle control) or a specified concentration of this compound (e.g., 100 nM) for a defined period (e.g., 2 hours).[1]

-

Cell Lysis: Cells are harvested and lysed using a non-denaturing lysis buffer (e.g., CHAPS or Triton X-100 buffer) containing protease inhibitors to preserve protein-protein interactions.

-

Immunoprecipitation: The whole-cell lysate is pre-cleared with protein A/G-agarose beads. The supernatant is then incubated with an antibody specific to the "bait" protein (e.g., anti-Bcl-xL) overnight at 4°C. Protein A/G beads are added to capture the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluate is then resolved by SDS-PAGE and analyzed by Western blotting using antibodies against the expected "prey" proteins (e.g., anti-PUMA, anti-Bim). A reduction in the amount of co-precipitated prey protein in the this compound-treated sample compared to the control indicates disruption of the interaction.[1]

Co-IP Experimental Workflow

Caption: A generalized workflow for Co-Immunoprecipitation experiments.

Apoptosis Assays

Objective: To confirm that this compound-induced cell death occurs via apoptosis.

Methodology:

-

Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and PI (a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes). The cell populations (viable, early apoptotic, late apoptotic) are then quantified by flow cytometry.[5]

-

Caspase Activity Assay: Cell lysates from treated and untreated cells are incubated with a specific caspase substrate conjugated to a colorimetric or fluorometric reporter. The cleavage of the substrate by active caspases (e.g., caspase-3, -9) releases the reporter, which is then quantified to measure enzyme activity.[5]

-

Western Blot for PARP Cleavage: Lysates are analyzed by Western blotting using an antibody that detects both full-length PARP-1 (approx. 116 kDa) and its cleavage product (approx. 89 kDa), a hallmark of caspase-3 activation.[7]

Evidence for On-Target, Mechanism-Based Apoptosis

Caption: Logical diagram summarizing the evidence for this compound's on-target activity.

Conclusion

This compound is a highly potent and specific dual inhibitor of Bcl-2 and Bcl-xL. It effectively induces apoptosis by disrupting the sequestration of pro-apoptotic proteins, leading to the direct activation of Bax and Bak. The subsequent mitochondrial permeabilization and caspase activation demonstrate a clear, on-target mechanism of action. The data strongly support its further investigation and development as a targeted anticancer agent, particularly in malignancies dependent on Bcl-2 and Bcl-xL for survival.[1][5]

References

- 1. This compound: A Novel and Specific Bcl-2/Bcl-xL Inhibitor Inducing Complete and Long-Lasting Tumor Regression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological and Pharmacological Control of BAK, BAX, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a novel and specific Bcl-2/Bcl-xL inhibitor inducing complete and long-lasting tumor regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel Bcl-2 inhibitor, this compound, induces apoptosis in malignant lymphoma cells through the endogenous apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. The small-molecule compound this compound inhibits the antiapoptotic regulators Bcl-2/Bcl-xL and triggers apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound: A Novel and Specific Bcl-2/Bcl-xL Inhibitor Inducing Complete and Long-Lasting Tumor Regression In Vivo | PLOS One [journals.plos.org]

The Impact of BM-1197 on Mitochondrial Membrane Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BM-1197 is a potent and selective dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are frequently overexpressed in various malignancies. By mimicking the action of pro-apoptotic BH3-only proteins, this compound disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family members, thereby triggering the intrinsic pathway of apoptosis. A critical event in this pathway is the permeabilization of the outer mitochondrial membrane, leading to a loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors. This guide provides a comprehensive overview of the mechanism of action of this compound with a specific focus on its effects on mitochondrial membrane potential, supported by experimental protocols and pathway visualizations.

Introduction to this compound

This compound is a small molecule BH3 mimetic designed to target the BH3-binding groove of Bcl-2 and Bcl-xL with high affinity.[1][2][3] This targeted inhibition restores the apoptotic signaling cascade in cancer cells that rely on the overexpression of these anti-apoptotic proteins for survival. Mechanistic studies have demonstrated that this compound induces apoptosis in a Bax/Bak-dependent manner, confirming its on-target activity within the intrinsic apoptotic pathway.[2] A key consequence of this targeted inhibition is the disruption of mitochondrial homeostasis, leading to a measurable decrease in mitochondrial membrane potential.[1][2][3]

Mechanism of Action: From Bcl-2/Bcl-xL Inhibition to Mitochondrial Depolarization

This compound's primary mechanism involves the competitive inhibition of the binding of pro-apoptotic BH3-only proteins (e.g., Bim, Puma) to Bcl-2 and Bcl-xL.[1][4] This displacement liberates pro-apoptotic effector proteins Bax and Bak, which then oligomerize on the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[1][2][3] MOMP results in the dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytosol, which in turn activates the caspase cascade, culminating in apoptosis.[1][3]

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data on this compound's Effects

The following table summarizes the inhibitory concentrations (IC50) of this compound on cell viability in various cancer cell lines, which is an indirect measure of its apoptotic efficacy that is initiated by mitochondrial events.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| H146 | Small Cell Lung Cancer | 3 | [2] |

| H1963 | Small Cell Lung Cancer | 82 | [2] |

| SW620 | Colorectal Cancer | 0.07 µM (70 nM) | [5] |

| SW480 | Colorectal Cancer | 1.10 µM (1100 nM) | [5] |

Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye

This protocol is a generalized procedure based on common methodologies for assessing ΔΨm using the JC-1 fluorescent probe.

Principle: JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. Upon mitochondrial depolarization, JC-1 reverts to its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

Materials:

-

JC-1 dye

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

FCCP or CCCP (positive control for depolarization)

-

Flow cytometer or fluorescence microscope

Procedure (for Flow Cytometry):

-

Cell Seeding: Seed cells in a 6-well plate and culture until they reach the desired confluency.

-

Treatment: Treat cells with various concentrations of this compound for the desired time points. Include a vehicle-treated control and a positive control (e.g., 50 µM CCCP for 15-30 minutes).

-

Harvesting: Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells) and centrifuge at 400 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 500 µL of pre-warmed cell culture medium containing 2 µM JC-1.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing: Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with 1 mL of PBS.

-

Resuspension: Resuspend the final cell pellet in 500 µL of PBS for analysis.

-

Analysis: Analyze the cells immediately by flow cytometry. Detect green fluorescence in the FL1 channel (e.g., 525/50 nm) and red fluorescence in the FL2 channel (e.g., 585/42 nm). The ratio of red to green fluorescence intensity is used to quantify the change in ΔΨm.

Caption: Experimental workflow for JC-1 assay.

Conclusion

This compound effectively induces apoptosis in cancer cells by inhibiting Bcl-2 and Bcl-xL, leading to the activation of the intrinsic apoptotic pathway. A hallmark of this process is the disruption of the mitochondrial membrane potential. While qualitative evidence strongly supports this, further studies providing detailed quantitative data on the dose- and time-dependent effects of this compound on ΔΨm would be beneficial for a more comprehensive understanding of its bioenergetic impact. The protocols and pathways outlined in this guide serve as a valuable resource for researchers investigating the mitochondrial effects of this compound and other Bcl-2 family inhibitors.

References

- 1. This compound: a novel and specific Bcl-2/Bcl-xL inhibitor inducing complete and long-lasting tumor regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel Bcl-2 inhibitor, this compound, induces apoptosis in malignant lymphoma cells through the endogenous apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel Bcl-2 inhibitor, this compound, induces apoptosis in malignant lymphoma cells through the endogenous apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Initial Investigations into the Toxicity Profile of BM-1197: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical toxicity and efficacy profile of BM-1197, a potent dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. The information is compiled from foundational studies to assist researchers and drug development professionals in understanding the compound's mechanism of action, its therapeutic potential, and key safety considerations.

Executive Summary

This compound is a small molecule inhibitor designed to target Bcl-2 and Bcl-xL with high affinity, thereby inducing apoptosis in cancer cells dependent on these proteins for survival.[1][2] Preclinical investigations have demonstrated its potent anti-tumor activity in various cancer models, particularly in small cell lung cancer (SCLC) and malignant lymphomas.[1][3][4] The primary on-target toxicity identified is thrombocytopenia, a reduction in platelet count, which is a known consequence of Bcl-xL inhibition.[1][5][6] This effect has been observed to be transient and reversible in animal models.[1] This guide summarizes the key quantitative data, details the experimental protocols used in these initial studies, and provides visual representations of the compound's mechanism and experimental workflows.

Quantitative Toxicity and Efficacy Data

The following tables summarize the key in vitro and in vivo data from initial investigations into this compound.

In Vitro Cytotoxicity

This compound has shown potent growth-inhibitory activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.

| Cell Line | Cancer Type | IC50 (nM) of this compound | Treatment Duration |

| H146 | Small Cell Lung Cancer | <100 | Not Specified |

| H1963 | Small Cell Lung Cancer | <100 | Not Specified |

| Other SCLC Lines (5) | Small Cell Lung Cancer | 3-82 | Not Specified |

| Moderately Sensitive SCLC Lines (3) | Small Cell Lung Cancer | ~600 | Not Specified |

| Weakly Sensitive SCLC Lines (2) | Small Cell Lung Cancer | >2000 | Not Specified |

| OCI-Ly8 | Malignant Lymphoma | Not Specified (Potent Growth Inhibition) | Not Specified |

| SW620 | Colorectal Cancer | 0.07-1.10 µM | 72 hours |

| SW480 | Colorectal Cancer | 0.07-1.10 µM | 72 hours |

Data compiled from multiple sources.[1][7]

In Vivo Efficacy in Xenograft Models

This compound has demonstrated significant anti-tumor effects in mouse xenograft models.

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |

| H146 | Small Cell Lung Cancer | 10 mg/kg, IV, daily (5 days/week for 2 weeks) | Rapid and complete tumor regression in 100% of mice.[1] |

| H1963 | Small Cell Lung Cancer | 10 mg/kg, IV, daily (5 days/week for 2 weeks) | Complete and long-term tumor regression.[1] |

| OCI-Ly8 | Malignant Lymphoma | 10 mg/kg, IV, daily for 12 consecutive days | Significant tumor growth inhibition (58.36%). |

In Vivo Toxicity Profile

The primary toxicity observed in preclinical studies is on-target thrombocytopenia.

| Animal Model | Dosing | Toxicity Observed | Reversibility |

| Mice | 15 mg/kg, IV | Transit platelet reduction (Thrombocytopenia).[1] | Reversible.[1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the initial investigations of this compound.

Cell Viability and Cytotoxicity Assays (WST-1 Assay)

The WST-1 assay is a colorimetric method used to quantify cell viability and proliferation.

-

Principle : The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan dye formed is directly proportional to the number of viable cells.

-

Protocol :

-

Seed cells in a 96-well plate at a density of 0.1 to 5 x 10^4 cells/well and incubate under standard conditions (37°C, 5% CO2).[8]

-

After cell attachment, treat with varying concentrations of this compound or vehicle control.

-

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[9][10]

-

Shake the plate for 1 minute.

-

Measure the absorbance of the samples at approximately 440-450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.[9][10]

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Apoptosis Detection (Annexin V Staining)

Annexin V staining is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

-

Principle : Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated to a fluorochrome, it can identify apoptotic cells via flow cytometry. Propidium Iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).[11]

-

Protocol :

-

Harvest both adherent and suspension cells and wash with cold 1X PBS.

-

Centrifuge at 300-600 x g for 5-7 minutes and discard the supernatant.[12][13]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[12]

-

Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[12]

-

Incubate for 10-20 minutes at room temperature in the dark.[12][14]

-

Add 400 µL of 1X Binding Buffer to each tube.[14]

-

Add 5 µL of Propidium Iodide or a similar viability dye.[12]

-

Analyze the samples by flow cytometry within one hour.[14]

-

Protein-Protein Interaction Analysis (Immunoprecipitation)

Immunoprecipitation (IP) is used to assess the disruption of protein complexes, such as the interaction between Bcl-2/Bcl-xL and pro-apoptotic proteins.

-

Principle : An antibody specific to a target protein is used to pull down the protein and its binding partners from a cell lysate. The resulting immune complexes are then analyzed by Western blotting.

-

Protocol :

-

Treat cells with this compound or vehicle control for the specified time.

-

Lyse the cells in a suitable buffer (e.g., CHAPS lysis buffer) to preserve protein-protein interactions.[1]

-

Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with a primary antibody specific to the protein of interest (e.g., Bcl-xL, Bcl-2) overnight at 4°C with gentle rocking.

-

Add protein A/G agarose or magnetic beads to capture the antibody-protein complexes and incubate for 1-3 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting proteins (e.g., Bim, Puma, Bak).[3]

-

In Vivo Xenograft Studies

Patient-derived or cell line-derived xenograft models in immunodeficient mice are used to evaluate the anti-tumor efficacy and systemic toxicity of this compound.

-

Principle : Human cancer cells or tumor fragments are implanted subcutaneously or orthotopically into immunodeficient mice. Tumor growth is monitored over time in response to treatment.[15][16]

-

Protocol :

-

Implant human cancer cells (e.g., SCLC cell lines H146, H1963) subcutaneously into the flanks of 6-8 week old immunodeficient mice (e.g., SCID or nude mice).[15][17]

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[15]

-

Randomize mice into treatment and control groups.

-

Administer this compound via the desired route (e.g., intravenous injection) according to the specified dosing schedule.[1]

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and overall health to assess toxicity.[18]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.

Experimental Workflow for In Vitro Apoptosis Assay

References

- 1. This compound: A Novel and Specific Bcl-2/Bcl-xL Inhibitor Inducing Complete and Long-Lasting Tumor Regression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel Bcl-2 inhibitor, this compound, induces apoptosis in malignant lymphoma cells through the endogenous apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel Bcl-2 inhibitor, this compound, induces apoptosis in malignant lymphoma cells through the endogenous apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a novel and specific Bcl-2/Bcl-xL inhibitor inducing complete and long-lasting tumor regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors [explorationpub.com]

- 7. The small-molecule compound this compound inhibits the antiapoptotic regulators Bcl-2/Bcl-xL and triggers apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. materialneutral.info [materialneutral.info]

- 9. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 14. phnxflow.com [phnxflow.com]

- 15. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

Methodological & Application

Application Notes and Protocols for BM-1197 in H146 and H1963 Small Cell Lung Cancer Cell Lines

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the in vitro use of BM-1197, a potent and selective dual inhibitor of Bcl-2 and Bcl-xL, with H146 and H1963 small cell lung cancer (SCLC) cell lines.

Introduction

This compound is a small molecule inhibitor that targets the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are often overexpressed in various cancers, including SCLC.[1][2][3] By inhibiting these proteins, this compound disrupts the sequestration of pro-apoptotic proteins like Bim and Puma, leading to the activation of Bax and Bak.[1][4] This in turn triggers the mitochondrial intrinsic apoptotic pathway, resulting in the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.[1][2][3] In vitro studies have demonstrated that this compound exhibits potent growth-inhibitory activity against several SCLC cell lines, including H146 and H1963.[1][5][6]

Data Presentation

In Vitro Activity of this compound in H146 and H1963 Cells

The half-maximal inhibitory concentration (IC50) values of this compound in H146 and H1963 cells highlight its potent anti-proliferative effects.

| Cell Line | This compound IC50 (nM) |

| H146 | 3 ± 2 |

| H1963 | 5 ± 2 |

Data represents the mean ± standard deviation from multiple experiments.[5]

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: NCI-H146 (ATCC® HTB-173™) and NCI-H1963 (ATCC® CRL-5823™)

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Adherent H1963 cells should be passaged when they reach 80-90% confluency. Suspension H146 cells should be subcultured to maintain a cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.

In Vitro Cell Viability Assay (WST-1 Assay)

This protocol is for determining the dose-dependent effect of this compound on the viability of H146 and H1963 cells.

-

Materials:

-

H146 or H1963 cells

-

RPMI-1640 medium with 10% FBS

-

This compound (dissolved in DMSO)

-

96-well plates

-

WST-1 reagent

-

Microplate reader

-

-

Procedure:

-

Seed H146 cells (suspension) or H1963 cells (adherent) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a blank control (medium only).

-

Incubate the plates for 72-96 hours.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Immunoprecipitation and Immunoblotting for Protein Interactions

This protocol is designed to assess the disruption of Bcl-xL/Bim or Bcl-xL/Puma interactions by this compound.

-

Materials:

-

H146 or H1963 cells

-

This compound

-

Cell lysis buffer (e.g., CHAPS buffer)

-

Antibodies for immunoprecipitation (e.g., anti-Bcl-xL)

-

Protein A/G agarose beads

-

Antibodies for immunoblotting (e.g., anti-Bim, anti-Puma, anti-Bcl-xL)

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with the desired concentration of this compound (e.g., 100 nM) or DMSO for 2-4 hours.[5]

-

Lyse the cells with CHAPS lysis buffer and quantify the protein concentration.

-

Incubate the cell lysates with the primary antibody for immunoprecipitation overnight at 4°C.

-

Add protein A/G agarose beads and incubate for another 2-4 hours.

-

Wash the beads several times with lysis buffer.

-

Elute the protein complexes by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies for immunoblotting.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate.

-

Analysis of Apoptosis Markers

This protocol details the detection of apoptosis induction through the analysis of caspase cleavage and cytochrome c release.

-

Materials:

-

H146 or H1963 cells

-

This compound

-

Cell lysis buffer

-

Antibodies against cleaved caspase-3, cleaved PARP, and cytochrome c

-

-

Procedure:

-

Treat cells with this compound (e.g., 100 nM) for various time points (e.g., 4, 8, 12, 24 hours).

-

For cytochrome c release, perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.

-

For caspase and PARP cleavage, prepare whole-cell lysates.

-